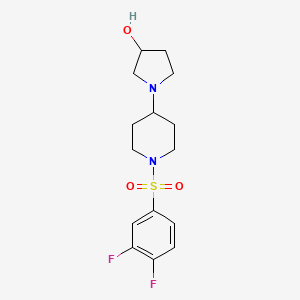
1-(1-((3,4-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 1-(1-((3,4-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol involves multi-step reactions, starting with specific sulfonyl chlorides and proceeding through a series of condensations and cyclizations. For example, derivatives of piperidine were synthesized through reactions with sulfonyl chlorides, highlighting the role of sulfonyl groups in constructing such compounds (Smedley et al., 2023).
Molecular Structure Analysis
The molecular structure of compounds related to 1-(1-((3,4-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol often exhibits specific conformational characteristics, such as chair conformations for piperidine rings and twisted structures for pyrrolidine rings, determined by X-ray crystallography (Naveen et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving similar compounds include cyclizations, conjugate additions, and substitutions, leading to diverse structures with varying functional groups. The reactivity often depends on the presence of sulfonyl and fluorophenyl groups, which can undergo transformations to yield novel compounds with potential biological activities (Back et al., 2000).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are closely related to their molecular structures. For instance, the crystalline form and unit cell parameters can be determined through X-ray diffraction studies, providing insights into the compound's stability and potential for further modification (Girish et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds, stability under various conditions, and potential for undergoing specific reactions (e.g., sulfonation, nitration), are essential for understanding the utility and application of such compounds. Studies on similar compounds have shown a variety of reactions, leading to diverse derivatives with potential applications in medicinal chemistry and material science (Srivastava et al., 2008).
Wissenschaftliche Forschungsanwendungen
Cyclisation Catalyst
Trifluoromethanesulfonic acid has been shown to be an excellent catalyst for inducing 5-endo cyclisation of homoallylic sulfonamides to form pyrrolidines, a process where compounds similar to 1-(1-((3,4-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol might be involved. This process is beneficial for creating polycyclic systems in chemical synthesis (Haskins & Knight, 2002).
Antimicrobial Activity
Compounds similar to 1-(1-((3,4-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol have been synthesized and evaluated for their antimicrobial properties. For instance, 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives demonstrated significant antimicrobial activities against various bacterial and fungal strains (Mallesha & Mohana, 2014).
CCR5 Receptor Antagonists
Modifications of the 4-(3-phenylprop-1-yl)piperidine moiety, similar to the structure , have been explored in the development of CCR5 antagonist compounds, balancing antiviral potency with pharmacokinetic properties. This research is relevant in the context of developing treatments for diseases like HIV (Lynch et al., 2003).
Synthesis of Diamines
The compound 3-(Pyrrolidin-1-yl)piperidine, which shares structural similarities, is notable in medicinal chemistry, and a novel method for its synthesis has been proposed. This method is important for producing large quantities for pharmaceutical applications (Smaliy et al., 2011).
Crystal Structure Analysis
Compounds like [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, which are structurally related to the compound , have been synthesized and analyzed using X-ray crystallography. These studies provide insight into the molecular structure and bonding characteristics of such compounds (Girish et al., 2008).
Eigenschaften
IUPAC Name |
1-[1-(3,4-difluorophenyl)sulfonylpiperidin-4-yl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O3S/c16-14-2-1-13(9-15(14)17)23(21,22)19-7-3-11(4-8-19)18-6-5-12(20)10-18/h1-2,9,11-12,20H,3-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSZLYTUVZLUHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(C2)O)S(=O)(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((3,4-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2488331.png)
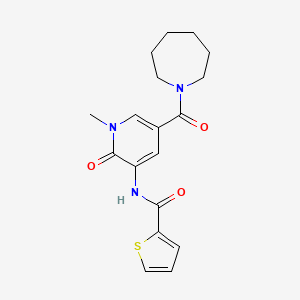
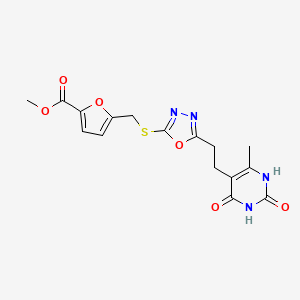
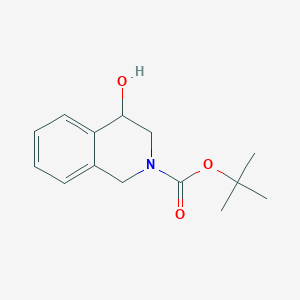

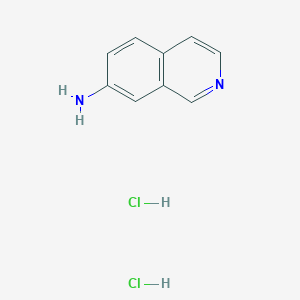

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopentylsulfanylethanone](/img/structure/B2488339.png)
![N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2488340.png)
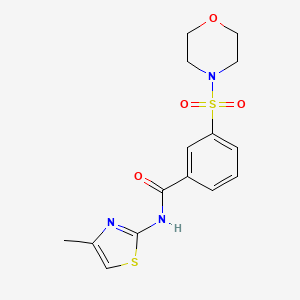
![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2488344.png)
![5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide](/img/structure/B2488345.png)
![2-Chloro-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]acetamide](/img/structure/B2488346.png)
![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2488349.png)